P,P-Diphenyl-N-(phenylcarbamoyl)phosphinic amide
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Overview
Description
P,P-Diphenyl-N-(phenylcarbamoyl)phosphinic amide: is a chemical compound with the molecular formula C12H12NOP It is known for its unique structure, which includes both phosphinic amide and phenylcarbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Lithiation and Trapping Method: One common method involves the ortho-directed lithiation of N,N-diisopropyl-P,P-diphenylphosphinic amide followed by trapping with Ph2PCl and subsequent oxidation with H2O2, S8, or Se.
Electrosynthesis: Another efficient approach is the oxidative cross-coupling between diarylphosphine oxides and amines via electrosynthesis.
Industrial Production Methods: Industrial production methods for P,P-Diphenyl-N-(phenylcarbamoyl)phosphinic amide are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of reagents and the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in substitution reactions, especially in the presence of electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation Agents: H2O2, S8, Se.
Electrophilic Reagents: Ph2PCl.
Nucleophilic Reagents: Amines.
Major Products:
Oxidation Products: Phosphinic amides with different chalcogenides (O, S, Se).
Substitution Products: Various substituted phosphinic amides depending on the reagents used.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Potential Therapeutic Agents: Phosphinic amides are being explored for their potential use in medicinal chemistry due to their unique structural properties.
Industry:
Mechanism of Action
The mechanism of action for P,P-Diphenyl-N-(phenylcarbamoyl)phosphinic amide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. The molecular targets and pathways involved include the coordination of the phosphinic amide to metal centers, facilitating reactions such as the addition of diethylzinc to aldehydes .
Comparison with Similar Compounds
- P,P-Diphenylphosphinic amide
- P,P-Diphenyl-N-(2-phenylethyl)phosphinic amide
- P,P-Diphenyl-N-(1-phenylethyl)phosphinic amide
Comparison:
Properties
CAS No. |
6779-25-5 |
---|---|
Molecular Formula |
C19H17N2O2P |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
1-diphenylphosphoryl-3-phenylurea |
InChI |
InChI=1S/C19H17N2O2P/c22-19(20-16-10-4-1-5-11-16)21-24(23,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H2,20,21,22,23) |
InChI Key |
NIYIJDGDZAMZJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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